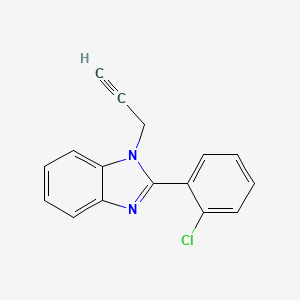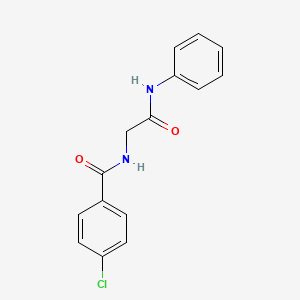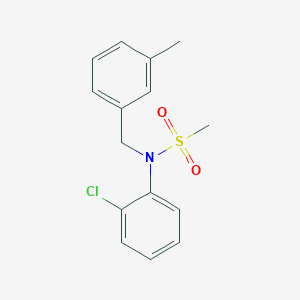
N-(2-chlorophenyl)-N-(3-methylbenzyl)methanesulfonamide
概要
説明
N-(2-chlorophenyl)-N-(3-methylbenzyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents. This compound features a methanesulfonamide group attached to a benzyl group substituted with a chlorine atom and a methyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-N-(3-methylbenzyl)methanesulfonamide typically involves the reaction of 2-chlorobenzylamine with 3-methylbenzyl chloride in the presence of a base, followed by the introduction of a methanesulfonyl chloride. The reaction conditions often include:
Solvent: Common solvents include dichloromethane or toluene.
Base: Bases such as triethylamine or sodium hydroxide are used to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions might target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions for electrophilic aromatic substitution typically involve strong acids or bases, depending on the specific reaction.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential as an antimicrobial or antifungal agent.
Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.
作用機序
The mechanism of action for this compound would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking essential biochemical pathways. The molecular targets could include enzymes involved in folate synthesis or cell wall formation.
類似化合物との比較
Similar Compounds
- N-(2-chlorophenyl)-N-methylmethanesulfonamide
- N-(3-methylbenzyl)-N-methylmethanesulfonamide
- N-(2-chlorophenyl)-N-benzylmethanesulfonamide
Uniqueness
N-(2-chlorophenyl)-N-(3-methylbenzyl)methanesulfonamide is unique due to the specific combination of substituents on the benzyl group, which can influence its chemical reactivity and biological activity. The presence of both a chlorine atom and a methyl group can affect its solubility, stability, and interaction with biological targets.
特性
IUPAC Name |
N-(2-chlorophenyl)-N-[(3-methylphenyl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-12-6-5-7-13(10-12)11-17(20(2,18)19)15-9-4-3-8-14(15)16/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGDHPRGSXWFHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C2=CC=CC=C2Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


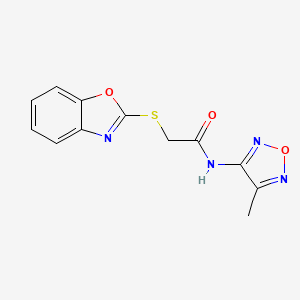
![1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B4391055.png)
![17-(2-methoxyphenyl)-13-prop-2-enyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B4391057.png)
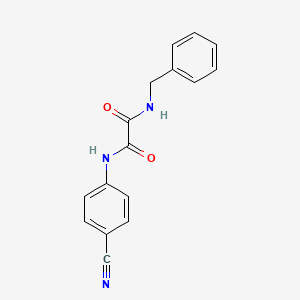

![4-oxido-3-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide](/img/structure/B4391065.png)
![1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B4391080.png)
![N-(2-cyanophenyl)-2-[(6-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide](/img/structure/B4391083.png)
![methyl 4-{[4-(isopropylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B4391085.png)
![1-[3-(4-bromophenoxy)propyl]-1H-benzimidazol-2-amine](/img/structure/B4391090.png)
![2-(4-{[4-(trifluoromethoxy)phenyl]sulfonyl}-1-piperazinyl)-1,3-benzothiazole](/img/structure/B4391095.png)
![3,4-dihydro-2H-quinolin-1-yl-[4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrophenyl]methanone](/img/structure/B4391110.png)
